molecular formula C14H14FNO3 B2353929 N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide CAS No. 2202002-85-3

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2353929
CAS No.: 2202002-85-3
M. Wt: 263.268
InChI Key: KOQNFBPPHFXBLR-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-carboxamide derivative of significant interest in medicinal chemistry and preclinical research. Benzofuran derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological profiles and serve as key scaffolds in the development of novel bioactive molecules . The core benzofuran structure is frequently investigated for its potential interaction with various biological targets, and incorporating substituents like the fluorooxolane ring can fine-tune the molecule's physicochemical properties and binding affinity . Researchers are actively exploring the properties of benzofuran-carboxamide hybrids for various applications. Structural analogs of this compound, particularly those incorporating fluorinated groups, are studied for their potential biological activities . The fusion of a benzofuran core with a carboxamide functionality is a common strategy in drug discovery to generate compounds with specific and potent effects . The specific structural features of this molecule—including the benzofuran ring system, the N-methyl carboxamide linkage, and the 4-fluorooxolane (tetrahydrofuran) substituent—make it a valuable chemical entity for structure-activity relationship (SAR) studies. It is intended for use in strictly controlled laboratory environments. Applications include, but are not limited to, use as a reference standard in analytical chemistry, a building block in organic synthesis, and a candidate in high-throughput screening assays to identify new therapeutic leads. This product is labeled "For Research Use Only" (RUO). It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications. The safety data for this specific compound have not been fully established. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNFBPPHFXBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxolan Ring Formation

The oxolan (tetrahydrofuran) scaffold is constructed from 1,4-diols or epoxides. For example, 3-aminotetrahydrofuran is synthesized via cyclization of 1,4-diaminobutanol using acid catalysis.

Fluorination at Position 4

Fluorine is introduced via nucleophilic substitution (SN2) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents:
$$
\text{Oxolan-3-ylamine} + \text{KF} \xrightarrow{\text{DMF, 80°C}} \text{4-Fluorooxolan-3-ylamine}
$$
Optimization Notes :

  • Reagents : CsF in acetonitrile (MeCN) at 20°C achieves higher regioselectivity for 4-fluorination.
  • Yield : 50–65%.

N-Methylation of the Amine

The amine group is methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like sodium hydride (NaH):
$$
\text{4-Fluorooxolan-3-ylamine} + \text{CH₃I} \xrightarrow{\text{THF, 0°C→rt}} \text{N-Methyl-4-fluorooxolan-3-ylamine}
$$
Side Reactions : Over-methylation is minimized by slow addition of CH₃I at 0°C.

Amide Coupling: Formation of N-(4-Fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide

Activation of 1-Benzofuran-2-Carboxylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
$$
\text{1-Benzofuran-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{1-Benzofuran-2-carbonyl chloride}
$$

Coupling with N-Methyl-4-Fluorooxolan-3-ylamine

The acid chloride reacts with the amine in the presence of a base (e.g., triethylamine, Et₃N) to form the amide bond:
$$
\text{1-Benzofuran-2-carbonyl chloride} + \text{N-Methyl-4-fluorooxolan-3-ylamine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : Room temperature (rt) for 4–6 hours.
  • Yield : 55–70%.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include:
    • Benzofuran aromatic protons: δ 7.2–7.8 ppm (multiplet).
    • Oxolan ring protons: δ 3.5–4.5 ppm (coupled doublets for fluorinated CH₂).
    • N-Methyl group: δ 2.9–3.1 ppm (singlet).
  • ¹⁹F NMR : Fluorine at C4 of oxolan: δ -180 to -190 ppm.

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Method 1 (Patent WO2019226977A1) Method 2 (CN110746322A)
Oxolan Fluorination CsF in MeCN, 20°C (65% yield) KF in DMF, 80°C (58% yield)
Amine Methylation CH₃I/NaH in THF (70% yield) (CH₃)₂SO₄/K₂CO₃ in acetone (63%)
Amide Coupling Et₃N in THF (68% yield) Pyridine in DCM (61% yield)

Key Insights :

  • Method 1 offers higher yields due to milder fluorination conditions.
  • Method 2 uses cheaper reagents but requires longer reaction times.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Competing substitution at C2 or C3 of oxolan is mitigated by steric hindrance (bulky leaving groups) or directing groups. For example, pre-functionalization with a sulfonyl group at C3 directs fluorination to C4.

Stereochemical Control

Racemization at C3 of oxolan is minimized by low-temperature reactions and chiral auxiliaries. X-ray crystallography confirms absolute configuration.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring can enhance the compound’s binding affinity and stability, while the benzofuran core can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Carboxamide Cores

(a) N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (1215321-47-3)
  • Key Differences : Replaces the fluorooxolan group with a benzo[d]thiazole ring and a piperidinylsulfonyl moiety.
  • Functional Impact : The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the fluorooxolan derivative. The benzo[d]thiazole ring may enhance binding to kinase targets .
(b) 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (931618-00-7)
  • Key Differences : Substitutes the fluorooxolan with a pyridinyl group and introduces a chlorine atom on the benzofuran core.
  • The pyridinyl group facilitates hydrogen bonding, altering solubility .
(c) 6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()
  • Key Differences: Incorporates an oxazolidinone ring and cyclopropyl group instead of fluorooxolan.
  • Functional Impact: The oxazolidinone ring enhances rigidity, possibly improving target selectivity. Bromine and fluorine substituents on the phenyl group may confer antimicrobial properties, as seen in oxazolidinone antibiotics .

Analogues with Fluorinated Heterocycles

(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Key Differences : Features a tetrahydro-2-oxofuran ring instead of fluorooxolan and a cyclopropanecarboxamide group.
  • Functional Impact : The lack of fluorine on the oxolane reduces metabolic stability but maintains antifungal activity, as seen in its use as a pesticide .
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Key Differences : Combines a chromen-4-one core with pyrazolopyrimidine and sulfonamide groups.

Physicochemical and Pharmacokinetic Comparison

Property N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide Cyprofuram 931618-00-7 Compound
Molecular Weight ~315 g/mol (estimated) 308.7 g/mol 331.8 g/mol 577.3 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 2.8 3.1 4.2
Melting Point Not reported 175–178°C (analogue) Not reported Not reported
Key Functional Groups Fluorooxolan, N-methyl carboxamide Tetrahydro-2-oxofuran Chlorine, pyridinyl Oxazolidinone, bromophenyl
Therapeutic Potential Enzyme inhibition (hypothesized) Antifungal Enzyme modulation Antimicrobial

Research Findings and Implications

  • Metabolic Stability: The fluorine atom in the oxolane ring likely reduces oxidative metabolism compared to non-fluorinated analogues like cyprofuram, extending half-life .
  • Synthetic Challenges : Fluorination of the oxolane ring requires precise conditions, as seen in palladium-catalyzed cross-coupling methods for similar compounds .

Biological Activity

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and as an ectonucleotidase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a benzofuran core combined with a fluorinated oxolane moiety, contributing to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Neuroprotective Effects

Research indicates that benzofuran derivatives exhibit neuroprotective properties by mitigating excitotoxicity in neuronal cells. A study on related benzofuran derivatives demonstrated that specific substitutions on the benzofuran ring significantly influenced neuroprotective efficacy against NMDA-induced toxicity. For instance, compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed considerable protective effects at concentrations around 100 μM, comparable to established NMDA antagonists like memantine .

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives are notable. Compounds with specific functional groups have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. This suggests that this compound may also possess significant antioxidant properties, contributing to its neuroprotective effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications on the benzofuran ring can lead to enhanced biological activity. For example, the introduction of electron-donating groups has been correlated with increased efficacy against neurotoxicity and oxidative stress .

Substitution Biological Activity Concentration (μM)
-CH3Neuroprotection100
-OHAntioxidant100
NoneControlN/A

Case Studies

  • Neuroprotection Against Excitotoxicity : In a study evaluating various benzofuran derivatives, this compound was included in a series of compounds tested for their ability to protect against NMDA-induced excitotoxicity. The compound exhibited significant protective effects, supporting its potential use in neurodegenerative disease models .
  • Antioxidant Evaluation : Another study assessed the antioxidant properties of related benzofuran derivatives using DPPH radical scavenging assays. Compounds similar to this compound demonstrated substantial radical scavenging activity, highlighting the importance of structural features in enhancing antioxidant capacity .

Q & A

Q. What are the established synthetic routes for N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide, and what are the critical reaction conditions?

The synthesis of benzofuran carboxamides typically involves multi-step processes, including condensation of benzofuran precursors with substituted amines under controlled conditions. For example, analogous compounds are synthesized via coupling reactions between activated benzofuran carbonyl derivatives (e.g., acid chlorides) and fluorinated oxolane-containing amines. Key conditions include inert atmospheres to prevent oxidation, precise temperature control (e.g., 0–5°C for acylation), and solvents like dichloromethane or tetrahydrofuran. Yield optimization often requires stoichiometric adjustments and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural elucidation, particularly for resolving fluorine and oxolane ring conformations. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally similar benzofuran carboxamides?

Analogous compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, N-(3-chloro-4-fluorophenyl)-benzofuran-2-carboxamide derivatives showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction. Antifungal activity against Candida albicans (MIC ~8 µg/mL) has also been documented, likely due to membrane disruption .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, incubation times) or compound purity. For example, conflicting IC₅₀ values for anticancer activity may reflect differences in mitochondrial toxicity assays (MTT vs. resazurin). Methodological standardization, orthogonal assays (e.g., flow cytometry for apoptosis), and purity verification via HPLC (>98%) are essential to validate results .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

Yield optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., DMAP for acylation), and reaction monitoring via TLC/LC-MS. Microwave-assisted synthesis can reduce reaction times (e.g., from 24h to 2h for amide coupling). Post-synthetic fluorination of the oxolane ring may improve efficiency compared to pre-functionalized precursors .

Q. How do structural modifications (e.g., fluorination, oxolane substitution) influence this compound’s pharmacokinetic profile?

Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation, while the oxolane ring improves solubility via hydrogen bonding. SAR studies on analogs show that N-methylation reduces plasma protein binding, increasing bioavailability. Computational modeling (e.g., molecular docking with serum albumin) and in vitro ADMET assays (e.g., Caco-2 permeability) are key to rational design .

Q. What mechanistic insights explain this compound’s interaction with enzymatic targets (e.g., kinases, polymerases)?

The benzofuran core may intercalate with DNA or inhibit topoisomerases, while the carboxamide group facilitates hydrogen bonding with catalytic residues (e.g., ATP-binding pockets in kinases). Fluorescence quenching assays and X-ray co-crystallography with recombinant enzymes (e.g., EGFR kinase) can map binding modes. Competitive inhibition constants (Kᵢ) and molecular dynamics simulations further clarify mechanisms .

Methodological Tables

Table 1: Comparison of Synthetic Yields for Analogous Benzofuran Carboxamides

PrecursorCoupling AgentSolventYield (%)Reference
Benzofuran-2-carbonyl chlorideEt₃NDCM72
Benzofuran-2-carboxylic acidHATUDMF85

Table 2: Biological Activity of Structural Analogs

CompoundTarget (IC₅₀)MechanismReference
N-(4-fluorophenyl)-benzofuran-2-carboxamideMCF-7 (5.2 µM)Apoptosis (Bax/Bcl-2)
N-(3-methoxyphenyl)-benzofuran-2-carboxamideC. albicans (8 µg/mL)Ergosterol synthesis

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